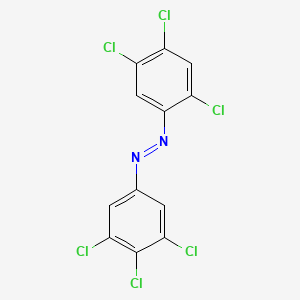
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes two trichlorophenyl groups attached to the azo linkage, which can influence its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene typically involves the diazotization of aniline derivatives followed by azo coupling. The general steps are as follows:
Diazotization: Aniline derivatives (such as 2,4,5-trichloroaniline) are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aniline derivative (such as 3,4,5-trichloroaniline) under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems and automated monitoring to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The azo linkage can be oxidized to form azoxy compounds.
Reduction: The azo linkage can be reduced to form hydrazo compounds or amines.
Substitution: The trichlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazo compounds or amines.
Substitution: Formation of substituted trichlorophenyl derivatives.
Scientific Research Applications
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biochemical effects. The exact mechanism can be elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2,4-Dichlorophenyl)-2-(3,4-Dichlorophenyl)diazene
- (E)-1-(2,5-Dichlorophenyl)-2-(3,5-Dichlorophenyl)diazene
- (E)-1-(2,4,6-Trichlorophenyl)-2-(3,4,6-Trichlorophenyl)diazene
Uniqueness
(E)-1-(2,4,5-Trichlorophenyl)-2-(3,4,5-trichlorophenyl)diazene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity, stability, and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
923027-12-7 |
|---|---|
Molecular Formula |
C12H4Cl6N2 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
(2,4,5-trichlorophenyl)-(3,4,5-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H4Cl6N2/c13-6-3-8(15)11(4-7(6)14)20-19-5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI Key |
ZUOKBPGOHHXDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















